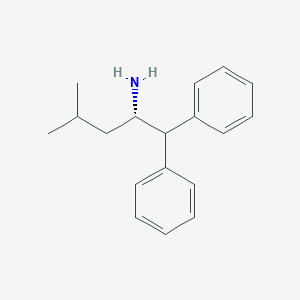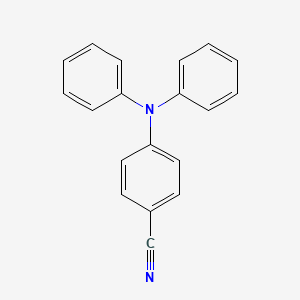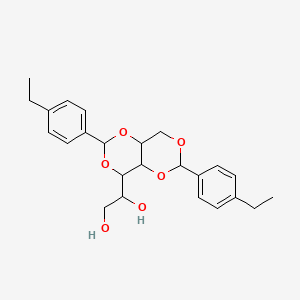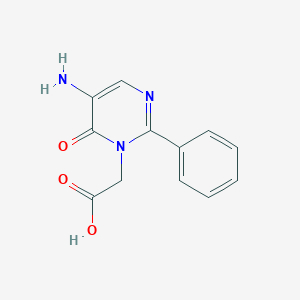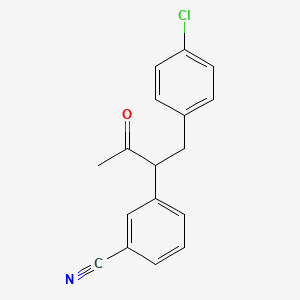
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-bond, condensed, or skeletal formulas.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the spatial arrangement of atoms in the compound.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes understanding what types of chemical reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential.Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
The study by Bokare and Choi (2011) on the oxidative degradation of organic pollutants, using 4-chlorophenol as a model substrate, highlights the potential application of similar chlorophenyl compounds in environmental remediation. The research demonstrates the Fenton-like oxidation process initiated by the reaction between Cr(III) aquo-complex and H2O2, generating hydroxyl radicals and stepwise oxidation of Cr(III) to Cr(VI), which can be applied in advanced oxidation processes for water treatment (Bokare & Choi, 2011).
Analytical Chemistry Applications
Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, which could aid in the diagnosis of acute poisoning. This suggests that similar chlorophenyl-benzonitrile compounds could be analyzed using advanced chromatographic techniques for environmental monitoring and forensic toxicology (Flanagan & Ruprah, 1989).
Catalytic Applications in Organic Synthesis
Research on the trifluoromethylation of aromatic and heteroaromatic compounds, as demonstrated by Mejía and Togni (2012), indicates the potential use of chlorophenyl-benzonitrile derivatives as intermediates in the synthesis of complex organic molecules. This process, catalyzed by methyltrioxorhenium, involves the use of hypervalent iodine reagents, showcasing the versatility of chlorophenyl compounds in organic synthesis (Mejía & Togni, 2012).
Material Science and Molecular Packing
The study of molecular packing properties of symmetrically substituted diaryl furoxans by Ojala et al. (2017) explores the crystal structures of various chlorophenyl derivatives. Understanding the packing interactions and polymorphism in such compounds can contribute to material science, particularly in the design of molecular materials with specific properties (Ojala et al., 2017).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal procedures.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that not all compounds will have information available in all of these categories, especially if they are not well-studied. For a specific compound, it’s always best to consult the primary literature or authoritative databases. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZHBDIMXEUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457036 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile | |
CAS RN |
848311-03-5 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

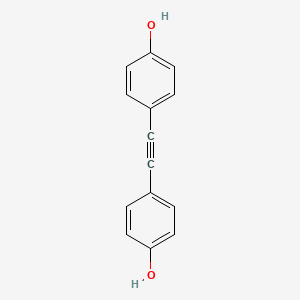
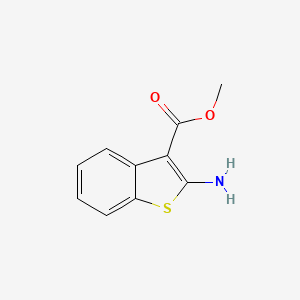
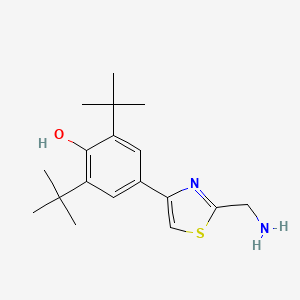
![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)
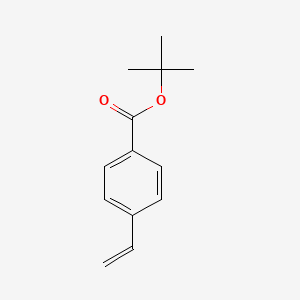
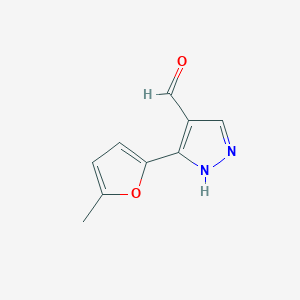
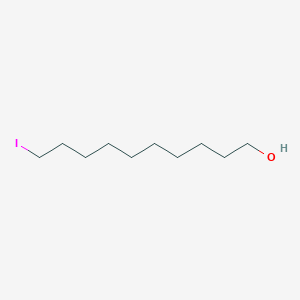
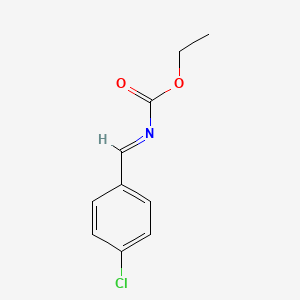
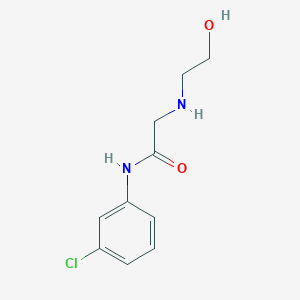
![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)
